2-Hydroxybenzofuran-3(2H)-one

Description

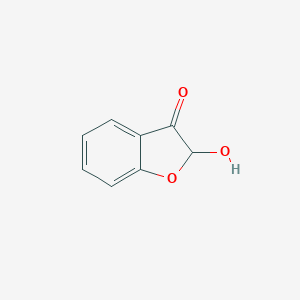

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTSZNMSFMNMLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Hydroxybenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzofuran-3(2H)-one, a heterocyclic compound, forms the core structure of a variety of naturally occurring and synthetic molecules with significant biological activities. This guide provides a comprehensive overview of its fundamental chemical and physical properties, experimental protocols for its synthesis and characterization, and an exploration of its biological activities and associated signaling pathways. The information is tailored for professionals in research and drug development, presenting quantitative data in accessible formats and detailing experimental methodologies.

Chemical and Physical Properties

This compound, with the molecular formula C₈H₆O₃ and a molecular weight of 150.13 g/mol , is a key intermediate in the synthesis of various bioactive compounds.[1] Its structure features a benzofuran core with a hydroxyl group at the 2-position and a carbonyl group at the 3-position. This arrangement imparts unique physicochemical characteristics that are foundational to its utility in medicinal chemistry and organic synthesis.

While specific experimental data for the parent compound is not consistently reported in a single source, the following table summarizes its known properties along with those of closely related derivatives to provide a comparative overview.

| Property | This compound | 6-Hydroxybenzofuran-3(2H)-one | Benzofuran-3(2H)-one |

| Molecular Formula | C₈H₆O₃ | C₈H₆O₃ | C₈H₆O₂ |

| Molecular Weight | 150.13 g/mol [1] | 150.13 g/mol [2] | 134.13 g/mol |

| Melting Point | Not reported | 242-246 °C (decomposes)[2] | 101-103 °C |

| Solubility | Slightly soluble in water[2] | Slightly soluble in water[2] | Data not available |

| Appearance | Solid (predicted) | Solid[2] | Solid |

Experimental Protocols

The synthesis and characterization of this compound and its derivatives are crucial for their investigation and application. Below are detailed methodologies for key experimental procedures.

Synthesis of Benzofuran-3(2H)-one Derivatives

A common and effective method for the synthesis of the benzofuran-3(2H)-one core involves the intramolecular cyclization of phenoxyacetic acid intermediates.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of benzofuran-3(2H)-one derivatives.

Protocol:

-

Alkylation: To a solution of the appropriately substituted phenol in dimethylformamide (DMF), sodium hydride (NaH) is added portion-wise at 0 °C. Chloroacetic acid is then added, and the reaction mixture is stirred at room temperature for 12 hours. This step yields the corresponding phenoxyacetic acid intermediate.

-

Intramolecular Cyclization: The phenoxyacetic acid intermediate is heated in polyphosphoric acid (PPA) at 80 °C for 8 hours. Upon cooling and quenching with water, the benzofuran-3(2H)-one derivative precipitates and can be collected by filtration.

Characterization Techniques

The structural elucidation of this compound and its derivatives is typically achieved through a combination of spectroscopic methods.

| Technique | Key Observables |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The chemical shifts of protons on the furanone ring are characteristic and can be used to determine substitution patterns. |

| ¹³C NMR | The carbonyl carbon of the furanone ring gives a characteristic signal around δ 180-190 ppm. Aromatic carbons and other carbons in the structure appear at their expected chemical shifts. |

| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretching of the ketone is typically observed around 1700-1720 cm⁻¹. The O-H stretching of the hydroxyl group appears as a broad band in the region of 3200-3600 cm⁻¹. C-O stretching vibrations are also observable.[3][4] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the compound is observed, confirming its molecular weight. Fragmentation patterns can provide further structural information. |

Biological Activities and Signaling Pathways

Derivatives of this compound, particularly the aurones, have garnered significant interest due to their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.

Anticancer Activity and Mechanism of Action

Numerous studies have demonstrated the potential of benzofuran derivatives as anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells. While the specific signaling pathway for the parent this compound is not yet fully elucidated, studies on its derivatives suggest the involvement of key signaling cascades.

One of the proposed mechanisms involves the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase-dependent pathways.[5] Benzofuran derivatives have also been shown to target the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation in many cancers.[6] Furthermore, some aurones have been found to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[7]

Representative Apoptosis Signaling Pathway for Benzofuran Derivatives

Caption: A representative signaling pathway for benzofuran-induced apoptosis.

This proposed pathway illustrates that benzofuran derivatives can increase the levels of reactive oxygen species, leading to mitochondrial dysfunction. This, in turn, triggers the release of cytochrome c from the mitochondria. The expression of the pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, further promoting mitochondrial permeabilization. Released cytochrome c complexes with Apaf-1 to activate caspase-9, which then activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[5]

Conclusion

This compound is a valuable scaffold in medicinal chemistry, providing a foundation for the development of novel therapeutic agents. Its basic properties and the biological activities of its derivatives highlight its potential for further investigation, particularly in the context of anticancer drug discovery. The experimental protocols and the representative signaling pathway detailed in this guide offer a solid starting point for researchers and drug development professionals interested in exploring the therapeutic promise of this class of compounds. Further research is warranted to fully elucidate the specific mechanisms of action of the parent compound and to optimize its structure for enhanced therapeutic efficacy.

References

- 1. This compound | 17392-15-3 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. BL-038, a Benzofuran Derivative, Induces Cell Apoptosis in Human Chondrosarcoma Cells through Reactive Oxygen Species/Mitochondrial Dysfunction and the Caspases Dependent Pathway [mdpi.com]

- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Characteristics of 2-Hydroxybenzofuran-3(2H)-one

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-Hydroxybenzofuran-3(2H)-one, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways.

Physicochemical Data Summary

The following table summarizes the available physicochemical data for this compound and its closely related derivatives. Direct experimental values for the parent compound are limited in the literature; therefore, data from substituted analogs are included to provide a comparative context.

| Property | This compound | 6-Hydroxybenzofuran-3(2H)-one | (Z)-2-(3,4-Dihydroxybenzylidene) derivative | 2-Benzyl-2-hydroxy-1-benzofuran-3-one |

| Molecular Formula | C₈H₆O₃[1] | C₈H₆O₃ | C₁₅H₁₀O₅[1] | C₁₅H₁₂O₃[2] |

| Molecular Weight | 150.13 g/mol [1] | 150.13 g/mol | 270.24 g/mol [1] | 240.26 g/mol [2] |

| Melting Point | Not Reported | 242-246 °C (decomposes) | 225.4–226.0 °C[1] | Not Reported |

| Boiling Point | Not Reported | 369.3 ± 42.0 °C (Predicted) | Not Reported | Not Reported |

| Solubility | Not Reported | Slightly soluble in water | Not Reported | Not Reported |

| pKa | Not Reported | Not Reported | Not Reported | Not Reported |

| Appearance | Solid (predicted) | Solid | Not Reported | Not Reported |

Spectral Data

-

¹H and ¹³C NMR Spectroscopy : The NMR spectra of benzofuranone derivatives show characteristic signals for the aromatic and heterocyclic rings. For instance, in 2-benzylidenebenzofuran-3(2H)-ones, the olefinic hydrogen typically appears as a singlet around δ 7.20 ppm in the ¹H NMR spectrum. The ¹³C NMR spectra show a distinct signal for the ketonic carbon at approximately δ 180.0 ppm.[3]

-

Infrared (IR) Spectroscopy : The IR spectra of aurone derivatives, which are related to this compound, display characteristic absorption bands for the α,β-unsaturated ketone system in the regions of 1670–1698 cm⁻¹ and 1635–1649 cm⁻¹.[4]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of these compounds.[4]

-

UV-Vis Spectroscopy : The UV-Vis absorption spectra of benzofuranone derivatives are recorded to study their electronic transitions. For example, various substituted 2-benzylidenebenzofuran-3(2H)-ones exhibit maximum absorption wavelengths (λmax) in the range of 379 to 455 nm.[3]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A common method involves using a capillary melting point apparatus.[5]

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.[6]

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[5] A narrow melting range typically indicates a high degree of purity.

Solubility Determination

Solubility tests are performed to understand the polarity and functional groups present in a molecule.

Procedure:

-

A small amount of the compound (approximately 10-20 mg) is added to a test tube containing about 1 mL of the solvent (e.g., water, ethanol, diethyl ether).

-

The mixture is agitated vigorously for about 1-2 minutes.

-

Visual inspection determines if the compound has dissolved completely, partially, or not at all.

-

For compounds insoluble in water, solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions can be tested to identify acidic or basic functional groups.

pKa Determination

The acid dissociation constant (pKa) can be determined using various methods, including potentiometric titration and UV-Vis spectrophotometry.[7]

Potentiometric Titration:

-

A precise weight of the compound is dissolved in a suitable solvent, often a water-alcohol mixture for compounds with low water solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[7]

Biological Activity and Signaling Pathways

Benzofuran and its derivatives are known to exhibit a range of biological activities, including anti-inflammatory and anticancer effects.[8] These effects are often mediated through their interaction with key cellular signaling pathways.

NF-κB and MAPK Signaling Pathways

Several benzofuran derivatives have been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9][10] These pathways are critical regulators of the inflammatory response.

The diagram below illustrates the general workflow for investigating the anti-inflammatory mechanism of a benzofuran derivative.

The following diagram illustrates the simplified NF-κB and MAPK signaling pathways and the potential points of intervention by benzofuran derivatives.

mTOR Signaling Pathway

Certain benzofuran derivatives have also been identified as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is frequently dysregulated in cancer.[11][12]

The diagram below outlines the simplified mTOR signaling pathway and the inhibitory action of benzofuran derivatives.

References

- 1. This compound | 17392-15-3 | Benchchem [benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scielo.br [scielo.br]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Hydroxybenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybenzofuran-3(2H)-one, a heterocyclic organic compound, serves as a pivotal scaffold in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into the current understanding of the biological activities of its derivatives, particularly in the realms of antimicrobial and anticancer research, and explores the potential signaling pathways implicated in their mechanisms of action. This document aims to be a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the benzofuranone core.

Introduction

This compound (CAS Number: 17392-15-3) is a bicyclic compound featuring a benzofuranone core with a hydroxyl group at the 2-position.[1] This structural motif imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis. The broader family of benzofuranones, including various substituted derivatives, has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities span from antimicrobial and anti-inflammatory to potent enzyme inhibition and anticancer effects.[2][3] Understanding the core properties and synthesis of this compound is crucial for the rational design and development of new therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fused benzene and furanone ring system. The presence of a hydroxyl group at the chiral center (C2) and a ketone at C3 are key functional features.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative physicochemical data for this compound is limited in publicly available literature. However, data for related benzofuranone derivatives provide insights into the expected properties of this class of compounds.

| Property | Value | Reference |

| CAS Number | 17392-15-3 | [1] |

| Molecular Formula | C₈H₆O₃ | |

| Molecular Weight | 150.13 g/mol | |

| IUPAC Name | 2-hydroxy-1-benzofuran-3-one | |

| Melting Point | Not reported | |

| Solubility | Slightly soluble in water. | [4] |

Synthesis

General Synthetic Workflow

A plausible synthetic route could involve the steps outlined below. This workflow is a generalized representation based on known syntheses of related compounds.

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound is not explicitly available. However, the characteristic spectral features of the benzofuranone core and its derivatives can be inferred from the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, typically in the range of δ 7.0-8.0 ppm. The proton at the C2 position, adjacent to the hydroxyl group, would likely appear as a distinct singlet or doublet depending on its coupling with the hydroxyl proton. The chemical shift of the hydroxyl proton can be broad and variable.[7][8]

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon (C3) in the downfield region (around δ 180-200 ppm). The carbon bearing the hydroxyl group (C2) would also have a characteristic chemical shift, and the aromatic carbons would appear in their typical range.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[9]

-

C=O stretch: A strong, sharp absorption band around 1700-1740 cm⁻¹ for the ketone carbonyl group.[9]

-

C-O stretch: Bands in the region of 1000-1300 cm⁻¹ for the ether and alcohol C-O bonds.[9]

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.[9]

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to its molecular weight (150.13 g/mol ). The fragmentation pattern would likely involve the loss of small molecules such as CO, H₂O, and fragments from the aromatic ring.[10][11]

Biological Activities and Drug Development Potential

While direct studies on the biological activity of this compound are scarce, numerous derivatives have shown significant promise in various therapeutic areas. This suggests that the benzofuranone scaffold is a "privileged structure" in drug discovery.

Antimicrobial Activity

Derivatives of 6-hydroxybenzofuran-3(2H)-one linked to 1,3-thiazoles have been synthesized and shown to possess antibacterial and antifungal activities.[2] Molecular docking studies of these compounds have suggested that they may target N-myristoyltransferase (NMT), an enzyme crucial for the viability of certain microbes.[2]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity

Various benzofuran derivatives have demonstrated potent anticancer activities through different mechanisms. Some derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as the mTOR pathway.[12] Others have been found to inhibit enzymes like Pin1, which plays an oncogenic role in several human cancers.[13]

Potential Signaling Pathway Involvement:

Based on studies of related benzofuran compounds, potential signaling pathways that could be modulated by this compound derivatives in cancer cells include:

Caption: Potential anticancer signaling pathways targeted by benzofuranone derivatives.

Enzyme Inhibition

Derivatives of 2-benzylidenebenzofuran-3(2H)-one have been identified as potent inhibitors of alkaline phosphatase (AP).[3] Additionally, a series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones were found to be effective inhibitors of bacterial chorismate synthase, an enzyme in the shikimate pathway, which is essential for the survival of many pathogens.[14]

Experimental Protocol: Enzyme Inhibition Assay

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, the enzyme, and the inhibitor at various concentrations.

-

Pre-incubation: The enzyme and inhibitor are pre-incubated for a specific period to allow for binding.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

-

Measurement of Activity: The rate of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate, often using spectrophotometry.

-

Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Conclusion

This compound is a chemically significant molecule that serves as a building block for a wide array of bioactive compounds. While detailed characterization and biological evaluation of the parent compound are still needed, the extensive research on its derivatives highlights the immense potential of the benzofuranone scaffold in drug discovery. The demonstrated antimicrobial, anticancer, and enzyme-inhibiting properties of these derivatives warrant further investigation into the structure-activity relationships and mechanisms of action. This technical guide provides a solid foundation for researchers to explore the therapeutic potential of this fascinating class of compounds. Future work should focus on the targeted synthesis and biological screening of novel this compound derivatives to uncover new lead compounds for the treatment of various diseases.

References

- 1. This compound | 17392-15-3 | Benchchem [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. aseestant.ceon.rs [aseestant.ceon.rs]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. imreblank.ch [imreblank.ch]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]

- 14. A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones as inhibitors of chorismate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Chemistry of 2-Hydroxybenzofuran-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of 2-Hydroxybenzofuran-3(2H)-one and its closely related derivatives. This document delves into the foundational chemistry, experimental methodologies, and key quantitative data pertinent to this class of compounds, which are significant precursors in the synthesis of various bioactive molecules.

Introduction and Historical Context

The benzofuranone core is a fundamental structural motif in a variety of natural products and pharmacologically active compounds. While the specific discovery of this compound is not well-documented in readily available historical records, the foundational chemistry of its isomeric counterpart, 2-coumaranone (3H-benzofuran-2-one), provides significant historical context. In 1884, Adolf von Baeyer and Paul Fritsch reported the synthesis of 2-coumaranone via the distillation of (2-hydroxyphenyl)acetic acid.[1] This early work on the intramolecular cyclization of phenolic acids laid the groundwork for the synthesis of the broader benzofuranone class.

The first documented, albeit accidental, synthesis of a 2-coumaranone derivative was reported by Tuck.[2] Later, more efficient and intentional synthetic routes were developed, such as the Tscherniac-Einhorn reaction, for the preparation of various 2-coumaranone derivatives.[2] The synthesis of 2-hydroxy-3(2H)-benzofuranones has been explored through methods like the one-stop oxidative cyclization of ortho-functionalized acetophenones.[3] This class of compounds, including the title molecule, serves as crucial intermediates in the synthesis of more complex molecules like aurones (2-benzylidenebenzofuran-3(2H)-ones), which are naturally occurring flavonoids with a range of biological activities.[4]

Physicochemical and Spectroscopic Data

Comprehensive experimental data for the parent this compound is limited in the literature. The following tables summarize available computed data for the parent compound and experimental data for a closely related derivative, 6-Hydroxybenzofuran-3(2H)-one, to provide a comparative reference.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆O₃ |

| Molecular Weight | 150.13 g/mol |

| XLogP3-AA | 1.0 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Exact Mass | 150.0317 g/mol |

| Topological Polar Surface Area | 46.5 Ų |

Data sourced from PubChem.

Table 2: Experimental Data for 6-Hydroxybenzofuran-3(2H)-one

| Property | Value | Reference |

| CAS Number | 6272-26-0 | [5] |

| Molecular Formula | C₈H₆O₃ | [5] |

| Molecular Weight | 150.13 g/mol | [5] |

| Melting Point | 240-245 °C | [5] |

| Appearance | Gray powder | [5] |

Table 3: Spectroscopic Data for Benzofuranone Derivatives

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | Mass Spec (m/z) |

| 2-(2-(3-methylbut-2-enyloxy)benzylidene)benzofuran-3(2H)-one | 7.7 (d, J=7.7 Hz, 1H), 7.51 (s, 1H), 7.34 (dd, J=15.6, 7.2 Hz, 2H), 7.21 (t, J=7.4 Hz, 1H), 7.06 (t, J=7.4 Hz, 1H) | 181.5, 167.9, 166.6, 156.3, 147.8, 138.0, 133.1, 132.9, 125.7, 123.0, 118.9, 114.2, 113.0, 112.7, 112.6, 102.6, 98.6, 65.5, 25.5, 18.0 | 3032, 1698, 1647, 1297, 1242, 996, 887 | 307 (M+1) |

| Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate | 9.52 (s, 1H), 7.93 (dd, J=6.7, 3.0 Hz, 2H), 7.53-7.44 (m, 4H), 7.43 (d, J=2.5 Hz, 1H), 6.89 (dd, J=8.8, 2.6 Hz, 1H), 4.30 (q, J=7.1 Hz, 2H), 1.30 (t, J=7.1 Hz, 3H) | 163.0, 160.2, 154.4, 147.4, 130.2, 129.1 (2C), 128.4, 128.0 (2C), 127.4, 114.3, 111.6, 108.3, 106.6, 60.3, 13.9 | Not Specified | 282.0892 [M]⁺ |

Data for 2-(2-(3-methylbut-2-enyloxy)benzylidene)benzofuran-3(2H)-one sourced from[6]. Data for Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate sourced from[7].

Experimental Protocols

General Procedure for the Synthesis of Benzofuran-3(2H)-ones via Diels-Alder Cascade

This method involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes.

Materials:

-

3-Hydroxy-2-pyrone (2 equivalents)

-

Nitroalkene (1 equivalent)

-

Butylated hydroxytoluene (BHT) (0.1 equivalents)

-

Aluminum chloride (AlCl₃) (0.1 equivalents)

-

1,2-Dichlorobenzene (DCB)

-

Trifluoroacetic acid (TFA)

Protocol:

-

To a thick-walled reaction vessel, add the 3-hydroxy-2-pyrone, nitroalkene, BHT, and AlCl₃.[8]

-

Flush the vessel with Argon gas for 5 minutes.[8]

-

Add DCB (to a concentration of 0.5 M) and TFA (0.2 equivalents).[8]

-

Quickly seal the reaction vessel.[8]

-

Heat the reaction mixture to 120 °C for 16 hours.[8]

-

Cool the reaction mixture to room temperature.[8]

-

Directly purify the mixture by flash column chromatography on silica gel without an aqueous workup to yield the benzofuranone product.[8]

Synthesis of Aurones from Benzofuran-3(2H)-one Derivatives

Aurones, or 2-benzylidenebenzofuran-3(2H)-ones, are commonly synthesized from benzofuran-3(2H)-one precursors through an Aldol-type condensation.

Materials:

-

Benzofuran-3(2H)-one derivative

-

Substituted benzaldehyde derivative

-

Ethylenediamine diacetate (EDDA)

-

Acetonitrile

Protocol:

-

Dissolve the benzofuran-3(2H)-one derivative and the substituted benzaldehyde in acetonitrile.[6]

-

Add a catalytic amount of ethylenediamine diacetate (EDDA).[6]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.

Signaling Pathways and Biological Relevance

Direct involvement of this compound in specific biological signaling pathways is not extensively documented. However, its derivatives, particularly aurones, have been investigated for their biological activities. For instance, certain 2-benzylidenebenzofuran-3(2H)-one derivatives have been identified as inhibitors of alkaline phosphatases.[4] The general structure of these compounds allows for diverse substitutions, leading to a wide range of potential biological targets.

The core benzofuranone scaffold is a key component in a variety of natural products and synthetic compounds with medicinal properties, including antifungal and anticancer activities. The exploration of this chemical space remains an active area of research in drug discovery.

Conclusion

This compound represents an important class of heterocyclic compounds that serve as valuable intermediates in organic synthesis. While the historical details of its initial discovery are not as clear as those of its isomers, the fundamental chemistry for its synthesis is well-established through various modern methodologies. The lack of extensive experimental data on the parent compound is contrasted by the wealth of information on its derivatives, highlighting the importance of this scaffold in the generation of chemical diversity for biological screening. Further research into the specific properties and biological activities of the parent this compound could unveil new opportunities in medicinal chemistry and materials science.

References

- 1. 2-Coumaranone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 8. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

The Natural Realm of 2-Hydroxybenzofuran-3(2H)-one Derivatives: A Technical Guide for Researchers

Introduction: The 2-hydroxybenzofuran-3(2H)-one core represents a significant heterocyclic scaffold found in a variety of naturally occurring and synthetic bioactive compounds. These molecules are a subclass of flavonoids and are structurally related to aurones, which are known for providing yellow pigmentation to flowers. The versatile biological properties of these derivatives, ranging from antioxidant and anti-inflammatory to anticancer and antimicrobial activities, have garnered substantial interest from medicinal chemists and drug development professionals. This guide provides a comprehensive overview of their natural occurrence, biological activities, and the experimental methodologies used for their study.

Natural Occurrence and Distribution

This compound derivatives, particularly in their more stable tautomeric form as aurones (2-benzylidenebenzofuran-3(2H)-ones), are found in various plant species. Their presence is also noted in fungi and marine organisms, though less frequently. These compounds play roles in plant defense mechanisms and pigmentation.[1] The following table summarizes the natural sources of several key derivatives.

| Compound Name | Natural Source | Plant Part | Reference |

| (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one | Glycyrrhiza yunnanensis | Not Specified | [2][3] |

| Aureusidin | Cyperus capitatus | Not Specified | [4] |

| 4-Chloroaurone | Spatoglossum variabile (Brown Alga) | Not Specified | [5] |

| Cathafuran A, B, C, D | Morus cathayana | Stem Bark | [6] |

| Euparone | Ruscus aculeatus | Not Specified | [7] |

| Euparone methyl ether | Ruscus aculeatus | Not Specified | [7] |

| Iteafuranal A & B | Itea ilicifolia | Aerial Parts | [2][3] |

| Shoreaketone | Dipterocarpaceaeous species | Not Specified | [2] |

Biosynthesis and Chemical Synthesis

Naturally, these compounds are biosynthesized from chalcones. The key enzymatic step involves the conversion of chalcones to aurones, catalyzed by aureusidin synthase.[1] This pathway highlights their classification within the broader flavonoid family.

Many derivatives are also accessible through laboratory synthesis, which allows for the creation of diverse analogues for structure-activity relationship (SAR) studies. A common and effective method is the Aldol-type condensation of benzofuran-3(2H)-one derivatives with appropriately substituted benzaldehydes.[5] Other strategies include the oxidative cyclization of ortho-functionalized acetophenones and the cyclization of 2'-hydroxychalcones.[4]

Biological Activities and Therapeutic Potential

Derivatives of this compound exhibit a wide spectrum of pharmacological activities. Their potential as therapeutic agents is an active area of research.

Key Biological Activities:

-

Antioxidant Activity: Many derivatives are potent antioxidants and free radical scavengers. For instance, compounds isolated from Glycyrrhiza yunnanensis and Itea ilicifolia have demonstrated significant DPPH free radical scavenging capacity.[2][3]

-

Anticancer Activity: Certain derivatives have shown cytotoxicity against various human cancer cell lines, including myeloid leukemia (K562, HL-60), nasopharyngeal carcinoma (CNE-1), liver cancer (HepG2), and breast cancer (MCF-7).[2] The mechanisms often involve the induction of apoptosis.[4][8]

-

Anti-inflammatory Activity: Several compounds exhibit anti-inflammatory properties by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3][9]

-

Enzyme Inhibition: This class of compounds has been investigated as inhibitors for various enzymes. Notably, they have shown inhibitory activity against alkaline phosphatase, tyrosinase, and α-glucosidase.[1][2][6]

-

Antimicrobial Activity: Natural and synthetic benzofuran derivatives have demonstrated activity against pathogenic bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.[2][9][10][11]

The table below presents quantitative data on the biological activities of selected derivatives.

| Compound/Derivative | Biological Activity | Assay/Model | Quantitative Data (IC₅₀/MIC) | Reference |

| (Z)-2-(5-bromo-2-hydroxybenzylidene) benzofuran-3(2H)-one (3a) | SIRT1 Inhibition | In vitro enzyme assay | IC₅₀ = 1 μM | [4] |

| Iteafuranal A | Antioxidant | DPPH radical scavenging | IC₅₀ = 0.34 mg/mL | [2] |

| 1-[6-hydroxy-2-isopropenyl-1-benzofuran-5yl]-1-ethanone (28) | Anticancer | Human breast cancer (MCF-7) cells | IC₅₀ = 58 µmole/litre | [2] |

| Synthetic Aurone (Compound 20) | Alkaline Phosphatase Inhibition | In vitro enzyme assay | IC₅₀ = 1.055 ± 0.029 μM | [1] |

| Synthetic Aza-benzofuran (Compound 1) | Anti-inflammatory | NO release in LPS-stimulated RAW 264.7 cells | IC₅₀ = 17.3 μM | [9] |

| Synthetic Aza-benzofuran (Compound 4) | Anti-inflammatory | NO release in LPS-stimulated RAW 264.7 cells | IC₅₀ = 16.5 μM | [9] |

| Synthetic Hybrid (Compound 3f) | Antibacterial | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC = 50 μg/mL | [11] |

| Synthetic Hybrid (Compound 3f) | Antifungal | C. albicans, A. niger | MIC = 50 μg/mL | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide standard protocols for the isolation, synthesis, and biological evaluation of these compounds.

Protocol 1: General Extraction and Isolation from Plant Material

This protocol outlines a general workflow for isolating benzofuran-3(2H)-one derivatives from a plant source.

-

Preparation of Plant Material: Air-dry the collected plant material (e.g., leaves, stems) at room temperature and grind it into a fine powder.

-

Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with a suitable solvent, such as methanol or a methylene chloride/methanol mixture (1:1), at room temperature for 72 hours. Repeat the extraction three times.

-

Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a water/methanol mixture (e.g., 9:1 v/v) and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Evaporate the solvent from each fraction to yield the respective sub-extracts.

-

-

Chromatographic Separation:

-

Subject the most active fraction (e.g., the ethyl acetate fraction) to column chromatography over silica gel.

-

Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC).

-

-

Purification:

-

Combine fractions with similar TLC profiles and re-chromatograph them using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to isolate the pure compounds.

-

-

Structure Elucidation: Characterize the structure of the isolated pure compounds using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[5][11]

Protocol 2: Synthesis of (Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one

This protocol describes a typical Claisen-Schmidt condensation for synthesizing an aurone derivative.[8]

-

Reactant Preparation: Dissolve 6-hydroxy-1-benzofuran-3(2H)-one (1 mmol) and a substituted benzaldehyde (e.g., 3-hydroxy-4-methoxybenzaldehyde, 1 mmol) in a suitable solvent like ethanol (20 mL).

-

Catalysis: Add a few drops of a strong acid catalyst, such as concentrated hydrochloric acid (HCl), to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or under gentle reflux for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. If not, reduce the volume of the solvent under vacuum.

-

Purification: Collect the solid product by filtration, wash it with cold ethanol, and dry it. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure aurone derivative.

-

Characterization: Confirm the structure and purity of the synthesized compound using IR, NMR, and MS analysis. The Z-configuration is often stabilized by intramolecular hydrogen bonding.[8]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of this compound derivatives.

References

- 1. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. actascientific.com [actascientific.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 8. (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one | 139276-16-7 | Benchchem [benchchem.com]

- 9. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Hydroxybenzofuran-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Hydroxybenzofuran-3(2H)-one, a heterocyclic compound with a benzofuranone core structure. The information compiled herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: NMR Spectroscopic Data for this compound in CDCl₃ [1]

| Nucleus | Chemical Shift (δ) in ppm | Description |

| ¹H NMR | 7.64–7.67 | Multiplet, aromatic protons |

| ¹H NMR | 5.58 | Singlet, lactone proton |

| ¹³C NMR | 197.72 | Carbonyl carbon (C=O) |

Mass Spectrometry (MS)

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound [1]

| Ion | Calculated m/z |

| [M+H]⁺ | 151.0390 |

Infrared (IR) Spectroscopy

While specific peak values for this compound are not extensively detailed in the reviewed literature, the presence of a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is a key characteristic feature for this class of compounds[1]. For related benzofuranone derivatives, this peak typically appears in the range of 1670-1720 cm⁻¹[2].

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on methodologies reported for the characterization of benzofuranone derivatives[2][3].

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlet peaks for each unique carbon atom.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

The 2-Hydroxybenzofuran-3(2H)-one Scaffold: A Comprehensive Technical Guide to its Biological Activities

The 2-Hydroxybenzofuran-3(2H)-one scaffold, the core structure of a class of flavonoids known as aurones, has emerged as a privileged motif in medicinal chemistry.[1] Historically less explored than their flavone and flavonol isomers, aurones are now gaining significant attention for their diverse and potent biological activities.[2][3] These compounds, responsible for the vibrant yellow pigmentation of many ornamental flowers, possess a unique (Z)-2-benzylidenebenzofuran-3(2H)-one structure that serves as a foundation for a wide array of pharmacologically active derivatives.[2][3][4][5] This technical guide provides an in-depth overview of the biological activities of the aurone scaffold, presenting quantitative data, experimental methodologies, and key mechanistic pathways for researchers, scientists, and professionals in drug development.

Diverse Pharmacological Profile

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities. These include antioxidant, antiparasitic, antitumor, antiviral, antibacterial, anti-inflammatory, and neuropharmacological effects.[2][3][4][6] Their potential has also been noted in the context of modern health challenges, with reported activity against SARS-CoV-2 and as inhibitors of various enzymes crucial in disease pathways.[2][3][4][5]

Quantitative Analysis of Biological Activities

The therapeutic potential of aurone derivatives is substantiated by a growing body of quantitative data from various in vitro and in vivo studies. The following tables summarize the inhibitory concentrations (IC50) and other relevant metrics for key biological activities.

Table 1: Anticancer and Enzyme Inhibitory Activity

| Compound/Derivative | Target | Activity (IC50) | Cell Line/Model | Reference(s) |

| Heterocyclic variant of (Z)-2-benzylidene-6-hydroxybenzofuran-3(2H)-one | Cell Proliferation | Low Nanomolar | Various Cancer Cell Lines | [2][3][4] |

| (Z)-2-(5-bromo-2-hydroxybenzylidene)benzofuran-3(2H)-one (3a) | SIRT1 Inhibition | 1 µM | - | [7] |

| Compound 20 (an aurone derivative) | Alkaline Phosphatase (AP) | 1.055 ± 0.029 µM | - | [1][8][9] |

| Compound 18 (an aurone derivative) | Alkaline Phosphatase (AP) | 1.154 ± 0.043 µM | - | [1][8][9] |

| Compound 16 (an aurone derivative) | Alkaline Phosphatase (AP) | 2.132 ± 0.034 µM | - | [1][8][9] |

| Compound 15 (an aurone derivative) | Alkaline Phosphatase (AP) | 2.146 ± 0.056 µM | - | [1][8][9] |

| Compound 12 (an aurone derivative) | Alkaline Phosphatase (AP) | 2.163 ± 0.048 µM | - | [1][8][9] |

| KH2PO4 (Standard) | Alkaline Phosphatase (AP) | 2.80 ± 0.065 µM | - | [1][8] |

Table 2: Antifungal Activity

| Compound/Derivative | Target Organism(s) | Activity (IC50) | Reference(s) |

| Aurone SH1009 | C. albicans, C. glabrata, C. tropicalis | 4–29 µM | [4] |

Table 3: Anti-Alzheimer's Disease Activity (Cholinesterase Inhibition)

| Compound/Derivative | Target Enzyme | Activity (IC50) | Reference(s) |

| Compound 20 (a 2-arylbenzofuran) | Acetylcholinesterase (AChE) | 0.086 ± 0.01 µmol·L⁻¹ | [10] |

| Donepezil (Standard) | Acetylcholinesterase (AChE) | 0.079 ± 0.01 µmol·L⁻¹ | [10] |

| Compound 20 (a 2-arylbenzofuran) | Butyrylcholinesterase (BuChE) | 16.450 ± 2.12 µmol·L⁻¹ | [10] |

Mechanisms of Action and Signaling Pathways

The biological effects of aurones are underpinned by their interaction with various molecular targets and signaling pathways. For instance, certain derivatives have been shown to induce cell cycle arrest at the G0/G1 or G2/M phase in cancer cells, leading to apoptosis.[7][11] This process is often accompanied by a loss of mitochondrial membrane potential.[7]

In the context of inflammation, the aureusidin derivative has been reported to suppress the NF-κB pathway while activating the Nrf2/HO-1 signaling cascade, which is crucial for cellular defense against oxidative stress.[3]

Experimental Protocols

The synthesis and evaluation of aurone derivatives involve established chemical and biological methodologies.

General Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones (Aurones)

A common and effective method for synthesizing aurones is the base-catalyzed condensation of 2'-hydroxychalcones, which are themselves formed from the reaction of substituted 2'-hydroxyacetophenones and aromatic benzaldehydes.[1]

Protocol Outline:

-

Step 1: Synthesis of 2'-Hydroxychalcones:

-

A mixture of a substituted 2'-hydroxyacetophenone and an aqueous sodium hydroxide solution is dissolved in methanol and stirred at room temperature.

-

A substituted aryl aldehyde is added dropwise to the mixture.

-

The reaction is stirred for several hours, with progress monitored by Thin Layer Chromatography (TLC).[1]

-

-

Step 2: Oxidative Cyclization to Aurones:

-

The intermediate 2'-hydroxychalcone is subjected to oxidative cyclization. Various reagents can be employed for this step, such as mercury(II) acetate in acetic acid, to yield the final aurone product.[7]

-

Alternative methods include ultrasound-assisted synthesis, which can offer faster reaction times and higher yields.[12]

-

Biological Evaluation Protocols

-

Antifungal Susceptibility Testing: The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) or the IC50 of a compound against fungal strains. This involves exposing the fungi to serial dilutions of the aurone derivative in a liquid broth medium.[4]

-

Enzyme Inhibition Assays: To determine the inhibitory potential against enzymes like alkaline phosphatase or cholinesterases, specific spectrophotometric assays are used. These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor compound, allowing for the calculation of IC50 values.[1][10]

-

Cell Viability and Proliferation Assays: The MTT assay is commonly used to assess the cytotoxic effects of aurone derivatives on cancer cell lines. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability and proliferation rate.[13]

-

Apoptosis and Cell Cycle Analysis: Flow cytometry is a powerful technique used to analyze the cell cycle distribution (e.g., arrest at G0/G1 or G2/M phases) and to quantify apoptosis in cells treated with the test compounds. Staining with specific dyes like Hoechst or Annexin V can reveal chromatin condensation and other hallmarks of apoptosis.[7][13]

Structure-Activity Relationship (SAR)

Preliminary SAR studies have provided insights into the structural requirements for the biological activity of aurones. For instance, in the inhibition of alkaline phosphatase, the nature and position of substituents on the benzofuranone and benzylidene rings significantly influence the inhibitory potency.[1][9][14] Similarly, for antibacterial activity, the introduction of electron-withdrawing groups or hydroxyl moieties has been shown to be beneficial.[5] These findings are crucial for the rational design and optimization of new, more potent aurone-based therapeutic agents.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The extensive range of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties, underscores the importance of aurones in drug discovery. The availability of clear synthetic pathways and the growing understanding of their mechanisms of action and structure-activity relationships will undoubtedly fuel further research into this valuable class of natural product-inspired compounds.

References

- 1. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Aurones: A Brief Summary: Ingenta Connect [ingentaconnect.com]

- 3. Biological Activities of Aurones: A Brief Summary | Bentham Science [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activities of Aurones: A Brief Summary | CoLab [colab.ws]

- 6. Recent advances on synthesis and biological activities of aurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Benzylidenebenzofuran-3(2 H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 17392-15-3 | Benchchem [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

Potential Therapeutic Applications of Benzofuranones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the burgeoning field of benzofuranone-based therapeutics. Benzofuranones, a class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This document collates quantitative data, detailed experimental methodologies, and key signaling pathways associated with their therapeutic potential in oncology, inflammation, infectious diseases, and neurodegenerative disorders.

Anticancer Applications

Benzofuranone derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2][3][4] Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.

In Vitro Cytotoxicity

The anticancer efficacy of benzofuranone compounds is typically evaluated by their half-maximal inhibitory concentration (IC₅₀), with numerous derivatives showing potency in the low micromolar range against various cancer cell lines.[1][2]

Table 1: Anticancer Activity of Selected Benzofuranone Derivatives

| Compound/Derivative | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| Benzofuran Lignan (Benfur) | Jurkat T-cells | MTT Assay | Not specified, but effective | [5][6] |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | MTT Assay | 3.01 | [1] |

| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | MTT Assay | 5.20 | [1] |

| Benzofuran-chalcone (33d) | A-549 (Lung) | MTT Assay | 2.74 | [1] |

| Benzofuran-chalcone (33d) | MCF-7 (Breast) | MTT Assay | 3.22 | [1] |

| Benzofuran-chalcone (33d) | HT-29 (Colon) | MTT Assay | 7.29 | [1] |

| Diarylpentadienone Derivative | HCT116 (Colon) | SRB Assay | 0.59 | [7] |

| Diarylpentadienone Derivative | HT29 (Colon) | SRB Assay | 0.35 | [7] |

| Diarylpentadienone Derivative | A549 (Lung) | SRB Assay | 2.85 | [7] |

| Diarylpentadienone Derivative | H1299 (Lung) | SRB Assay | 1.46 | [7] |

| Compound 1c | K562 (Leukemia) | Not specified | < 50 | [8] |

| Compound 1e | K562 (Leukemia) | Not specified | < 50 | [8] |

| Compound 2d | K562 (Leukemia) | Not specified | < 50 | [8] |

Key Signaling Pathways

Benzofuranones exert their anticancer effects by modulating critical cellular signaling pathways that control cell survival and proliferation. Two prominent mechanisms are the induction of apoptosis and cell cycle arrest.

1.2.1 Induction of Apoptosis

Many benzofuranone derivatives trigger programmed cell death in cancer cells through the intrinsic mitochondrial pathway.[9][10] This involves the upregulation of pro-apoptotic proteins like Bax and Bak and the downregulation of anti-apoptotic proteins such as Bcl-2.[9][10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c into the cytosol, and the subsequent activation of caspase-3, a key executioner of apoptosis.[9][10]

1.2.2 Cell Cycle Arrest

Benzofuranones have been observed to halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G2/M or G0/G1 phase.[6][11][12] One identified mechanism involves the p53 tumor suppressor pathway.[5][6][11] Activation of p53 can lead to the upregulation of cyclin-dependent kinase inhibitors like p21, which in turn inhibit the activity of cyclin B-CDK1 complexes required for entry into mitosis, thereby causing G2/M arrest.[5][13]

Experimental Protocols

1.3.1 MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[14][15][16]

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[14][15][16] The amount of formazan produced is directly proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 0.5-1.0 x 10⁵ cells/mL) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[17]

-

Compound Treatment: Treat the cells with serial dilutions of the benzofuranone compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[16]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

-

Anti-inflammatory Applications

Benzofuranone derivatives have demonstrated potent anti-inflammatory properties, primarily by inhibiting the production of key pro-inflammatory mediators and modulating the signaling pathways that orchestrate the inflammatory response.

Inhibition of Inflammatory Mediators

The anti-inflammatory potential of benzofuranones is quantified by their ability to inhibit the production of mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6).

Table 2: Anti-inflammatory Activity of Selected Benzofuranone Derivatives

| Compound/Derivative | Target/Assay | Cell/Model System | IC₅₀ (µM) | Reference |

| Piperazine/Benzofuran Hybrid (5d) | NO Production | LPS-stimulated RAW 264.7 | 52.23 ± 0.97 | [14] |

| Benzofuran Derivative (38) | NO Production | In vitro screen | 5.28 | [9] |

| Aza-benzofuran (1) | NO Production | LPS-stimulated RAW 264.7 | 17.31 | [17] |

| Aza-benzofuran (3) | NO Production | LPS-stimulated RAW 264.7 | 16.5 | [17] |

| Fluorinated Benzofuran | NO Production | Macrophages | 2.4 - 5.2 | [18] |

| Fluorinated Benzofuran | IL-6 Secretion | Macrophages | 1.2 - 9.04 | [18] |

| Fluorinated Benzofuran | PGE₂ Secretion | Macrophages | 1.1 - 20.5 | [18] |

| Spiroindolone-Benzofuran (5a) | COX-1 Inhibition | In vitro enzyme assay | 20.42 | [13][19] |

| Kuwanon A | COX-2 Inhibition | In vitro enzyme assay | 14 | [20] |

Key Signaling Pathways

The anti-inflammatory mechanism of benzofuranones is strongly linked to the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of inflammation.[14][21]

2.2.1 NF-κB Pathway Inhibition

In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the transcription factor NF-κB (p65/p50) to translocate into the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. Benzofuranone derivatives can inhibit this pathway by preventing the phosphorylation of IKK and IκBα, thereby blocking NF-κB nuclear translocation.[14]

Experimental Protocols

2.3.1 LPS-Stimulated Macrophage Assay

This in vitro assay assesses the anti-inflammatory activity of compounds on cultured macrophages.

-

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce inflammatory mediators. The ability of a test compound to reduce the production of these mediators indicates its anti-inflammatory potential.

-

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics. Seed cells in 24- or 96-well plates at a density of approximately 5 x 10⁵ cells/mL and allow them to adhere overnight.[8]

-

Pre-treatment: Pre-treat the cells with various concentrations of the benzofuranone compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours).[3]

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite, a stable product of NO, using the Griess reagent.[8] Measure the absorbance at approximately 540 nm.

-

Cytokine Measurement (TNF-α, IL-6): Measure the concentration of cytokines in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][8]

-

Data Analysis: Calculate the percentage inhibition of NO and cytokine production compared to the LPS-only treated group. Determine IC₅₀ values from the dose-response curves.

-

2.3.2 Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute inflammation.[22]

-

Principle: Subplantar injection of carrageenan into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a systemically or locally administered compound to reduce this swelling indicates its anti-inflammatory activity.[11]

-

Procedure:

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the benzofuranone compound (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[5]

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[16]

-

Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[5]

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

-

Antimicrobial Applications

Benzofuranone derivatives have been identified as a promising class of antimicrobial agents, with activity against a variety of pathogenic bacteria and fungi.

Antimicrobial and Antifungal Activity

The efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of Selected Benzofuranone Derivatives

| Compound/Derivative | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| Aza-benzofuran (1) | Staphylococcus aureus | Broth Microdilution | 12.5 | [2][4] |

| Aza-benzofuran (1) | Escherichia coli | Broth Microdilution | 25 | [2][4] |

| Aza-benzofuran (1) | Salmonella typhimurium | Broth Microdilution | 12.5 | [2][4] |

| Oxa-benzofuran (5) | Penicillium italicum | Broth Microdilution | 12.5 | [2][4] |

| Oxa-benzofuran (6) | Colletotrichum musae | Broth Microdilution | 12.5 - 25 | [2][4] |

| Benzofuran-Triazole (3f) | Staphylococcus aureus | Not specified | 50 | [13] |

| Benzofuran-Triazole (3h) | Staphylococcus aureus | Not specified | 50 | [13] |

| Benzofuran-Triazole (3n) | Staphylococcus aureus | Not specified | 50 | [13] |

| Benzofuran-Triazole (3b) | Candida albicans | Not specified | 50 | [13] |

| Benzofuran-Triazole (3f) | Candida albicans | Not specified | 50 | [13] |

| Benzofuran-Triazole (3h) | Aspergillus niger | Not specified | 50 | [13] |

| Ketoxime Derivative (7d) | Staphylococcus aureus | Not specified | 0.039 (mg/mL) | |

| Ketoxime Derivative (2) | Candida albicans | Not specified | 0.625 (mg/mL) |

Experimental Workflow and Protocols

The discovery and evaluation of new antimicrobial agents typically follow a standardized workflow, beginning with broad screening followed by quantitative assessment.

3.2.1 Agar Well Diffusion Method

This method is a preliminary test to screen for antimicrobial activity.[12][17]

-

Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar. If the agent is effective, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well.[12] The diameter of this zone is proportional to the agent's activity.

-

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

-

Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[8]

-

Sample Loading: Add a fixed volume (e.g., 100 µL) of the benzofuranone solution (dissolved in a suitable solvent like DMSO) into each well.[12] Use a negative control (solvent only) and a positive control (a known antibiotic).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition in millimeters.

-

3.2.2 Broth Microdilution Method

This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][15]

-

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the microorganism is added to each well. The MIC is the lowest concentration of the compound that completely inhibits visible growth after incubation.[10]

-

Procedure:

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the benzofuranone compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be sufficient to span the expected MIC.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth to the final required concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration in which no visible growth is observed. This can also be determined by measuring the optical density with a plate reader.

-

Conclusion

The benzofuranone scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating significant therapeutic potential across oncology, inflammation, and infectious diseases. The compelling quantitative data, coupled with an increasing understanding of their mechanisms of action at the molecular level, positions benzofuranones as a highly promising platform for the development of novel therapeutics. The detailed experimental protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing these compounds from the laboratory to clinical applications. Further structure-activity relationship (SAR) studies and optimization of lead compounds are warranted to enhance efficacy, selectivity, and drug-like properties.

References

- 1. protocols.io [protocols.io]

- 2. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arxiv.org [arxiv.org]

- 4. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 6. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. botanyjournals.com [botanyjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. hereditybio.in [hereditybio.in]

- 15. Broth microdilution susceptibility testing. [bio-protocol.org]

- 16. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemistnotes.com [chemistnotes.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Combinatorial discovery of antibacterials via a feature-fusion based machine learning workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxybenzofuran-3(2H)-one and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-hydroxybenzofuran-3(2H)-one core structure and its derivatives, particularly the aurone class of flavonoids, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These compounds, characterized by a benzofuranone ring system, are of interest for their potential applications in treating a wide range of diseases, including cancer, neurodegenerative disorders, and microbial infections. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic promise of this compound and its analogs, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of this compound and Its Analogs

The synthesis of the benzofuran-3(2H)-one scaffold and its derivatives can be achieved through several synthetic routes. A common and versatile method is the Aldol-type condensation of benzofuran-3(2H)-ones with various aromatic aldehydes to yield aurones (2-benzylidenebenzofuran-3(2H)-ones).[1][2]

General Synthetic Scheme for Aurones

A prevalent method for synthesizing aurones involves the condensation of a benzofuran-3(2H)-one with a substituted benzaldehyde. This reaction is often catalyzed by a mild base, such as ethylenediamine diacetate (EDDA), in a suitable solvent like acetonitrile.[1]

Caption: General synthetic route for aurone synthesis.

Experimental Protocol: Synthesis of 2-(2-(3-methylbut-2-enyloxy)benzylidene)benzofuran-3(2H)-one

To a solution of benzofuran-3(2H)-one in acetonitrile, ethylenediamine diacetate (EDDA) (10 mol%) is added, followed by the addition of the appropriately substituted benzaldehyde. The reaction mixture is then stirred, and the progress is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified.[1]

Microwave-assisted synthesis has also emerged as a rapid and efficient method for producing benzofuran-3(2H)-ones, often leading to higher yields and shorter reaction times compared to conventional heating methods.[3]

Biological Activities of this compound Analogs

Analogs of this compound, particularly aurones, exhibit a broad spectrum of biological activities. The following sections summarize key findings and quantitative data.

Anticancer Activity

Certain aurone derivatives have demonstrated potent anticancer activity. For instance, (Z)-2-(5-bromo-2-hydroxybenzylidene)benzofuran-3(2H)-one was identified as a potent inhibitor of SIRT1 with an IC50 of 1µM.[2] This inhibition leads to a dose-dependent increase in the acetylation of p53, ultimately inducing apoptosis in cancer cells.[2] Some aurones have also shown low nanomolar potency against various cancer cell lines, including prostate cancer models, by targeting the colchicine-binding site on tubulin.[4]

| Compound | Cell Line | IC50 (nM) | Reference |

| Aurone 5a | PC-3 | 300 | [4] |

| Aurone 5b | MCF-7 | Low micromolar | [4] |

| (Z)-2-(5-bromo-2-hydroxybenzylidene) benzofuran-3(2H)-one | - | 1000 (SIRT1 inhibition) | [2] |

Neuroprotective Effects